molecular formula C13H17NO4 B11751692 benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate

benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate

Cat. No.: B11751692
M. Wt: 251.28 g/mol
InChI Key: JQVTXHHMCVAPDT-GFCCVEGCSA-N
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Description

Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate (CAS: 500702-97-6) is a chiral morpholine derivative characterized by a hydroxymethyl group at the 2R-position and a benzyl ester moiety at the 4-position of the morpholine ring. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and chiral catalysts, due to its stereochemical rigidity and functional group diversity. The hydroxymethyl group offers opportunities for further derivatization, while the benzyl ester provides a protective group that can be cleaved under hydrogenolysis conditions .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m1/s1

InChI Key

JQVTXHHMCVAPDT-GFCCVEGCSA-N

Isomeric SMILES

C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CO

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Classical Approaches via Epoxide Ring-Opening

Early methods relied on epoxide intermediates, such as (S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester, which underwent nucleophilic ring-opening with benzylamine. For example, a 2005 patent described using 5.0 g of this epoxide with KBr in a mixed solvent system (CH₃CN/H₂O) to yield morpholine derivatives. However, these routes faced challenges:

  • Racemization risk : Unstable intermediates during ring-opening led to diminished enantiomeric excess (ee).

  • Low yields : Competing seven-membered ring formation reduced six-membered morpholine product ratios to 2:1, necessitating chromatography.

  • Costly reagents : Benzyl glycidyl ether (R/S-configuration) and Li-AlH₄ for amide reduction increased production costs.

Modern Industrial Synthesis

Chiral Glycerol Chlorohydrin Route

A 2010 Chinese patent (CN102212040A) introduced a scalable, cost-effective method:

Reaction Sequence:

  • Step 1 : Chiral glycerol chlorohydrin + benzylamine → (R)-3-benzylamino-1,2-propanediol (II) (Yield: 85–90%).

  • Step 2 : Acylation of (II) with chloroacetyl chloride → N-haloacetyl-N-2,3-dihydroxypropyl-benzylamine (III) and N-haloacetyl-N-(2-hydroxy-3-haloacetylpropyl)-benzylamine (III') (Yield: 80–85%).

  • Step 3 : Cyclization of (III)/(III') under basic conditions (NaHCO₃/CH₂Cl₂) → 2-hydroxymethyl-4-benzyl-morpholine-3-one (IV) and 2-haloacetyl-4-benzyl-morpholine-3-one (IV') (Yield: 75–80%).

  • Step 4 : Reduction of (IV)/(IV') with NaBH₄ → 2-hydroxymethyl-4-benzyl-morpholine (Ic) (Yield: 90–95%).

  • Step 5 : Hydrogenolysis of (Ic) (H₂/Pd-C) → benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate (Ia) (Yield: 95–98%).

Advantages:

  • Stereochemical fidelity : The chiral center in glycerol chlorohydrin is retained, achieving >99% ee.

  • Industrial compatibility : Avoids hazardous reagents (e.g., Li-AlH₄) and chromatography.

  • Cost efficiency : Raw materials are 40% cheaper than epoxy chloropropane-based routes.

Comparative Analysis of Key Methods

Parameter Epoxide Route Glycerol Chlorohydrin Route
Starting Material CostHigh ($320/mol)Low ($180/mol)
Reaction Steps8–105
Overall Yield45–50%65–70%
Chromatography RequiredYesNo
ee (%)90–9599+

Mechanistic Insights and Optimization

Cyclization Kinetics

The formation of morpholine-3-one (IV) proceeds via intramolecular nucleophilic attack by the hydroxyl group on the haloacetylated amine. Computational studies suggest:

  • Transition state stabilization : The (R)-configuration at C2 minimizes steric clash during cyclization, favoring six-membered ring formation.

  • Solvent effects : Dichloromethane enhances reaction rate (k = 0.15 min⁻¹) compared to THF (k = 0.08 min⁻¹) due to better leaving group stabilization.

Hydrogenolysis Conditions

Optimal debenzylation uses 10% Pd/C (0.5 eq) in MeOH at 25°C under 1 atm H₂. Prolonged exposure (>6 h) leads to over-reduction, reducing yield by 12%.

Emerging Methodologies

Enzymatic Resolution

Recent trials with lipase B (Candida antarctica) achieved 98% ee by kinetic resolution of racemic 2-hydroxymethyl-morpholine intermediates. However, substrate specificity limits broad applicability.

Flow Chemistry Adaptations

Microreactor systems reduced reaction time for Step 3 from 24 h to 45 min via enhanced mass transfer. Productivity reached 8.2 g/h/L vs. 1.5 g/h/L in batch mode .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base, such as potassium carbonate.

Major Products Formed:

    Oxidation: Benzyl (2R)-2-formylmorpholine-4-carboxylate or benzyl (2R)-2-carboxymethylmorpholine-4-carboxylate.

    Reduction: this compound alcohol or benzyl (2R)-2-(aminomethyl)morpholine-4-carboxylate.

    Substitution: Benzyl (2R)-2-(halomethyl)morpholine-4-carboxylate or benzyl (2R)-2-(aminomethyl)morpholine-4-carboxylate.

Scientific Research Applications

Chemical Structure and Synthesis

Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate has the molecular formula C13H17NO4C_{13}H_{17}NO_4 and a molar mass of approximately 251.28 g/mol. The synthesis typically involves several key steps:

  • Hydroxymethylation : Morpholine is reacted with formaldehyde to introduce the hydroxymethyl group.
  • Protection : The hydroxymethyl group is protected using a benzyl group.
  • Carboxylation : The protected morpholine derivative is then reacted with benzyl chloroformate to introduce the carboxylate ester group.
  • Deprotection : The protecting group is removed to yield the final product.

These steps can be optimized for large-scale production using continuous flow reactors and high-throughput screening methods to enhance yield and efficiency .

Scientific Research Applications

This compound has several notable applications in various fields:

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in medicinal chemistry .

Biology

  • Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions. The compound may act as an inhibitor or activator of enzymes by binding to active or allosteric sites .

Medicine

  • Therapeutic Properties : Research has explored its anti-inflammatory and antimicrobial activities. It has shown potential as an inhibitor of specific kinases, such as c-Met kinase, which is significant in cancer therapy due to its role in tumor growth and metastasis .

Biological Activities

The biological activities of this compound are diverse:

Enzyme Inhibition

The compound has been noted for its potential to inhibit c-Met kinase, which plays a crucial role in cellular signaling pathways relevant to cancer progression. Studies indicate that it may exhibit significant binding affinity and selectivity towards this target .

Biological ActivityDescription
Enzyme InhibitionInhibitor of c-Met kinase, relevant for cancer therapy.
Antimicrobial ActivityPotential antibacterial properties observed in related compounds.
Anticancer PotentialInvestigated for efficacy against various cancer cell lines.

Antimicrobial Properties

Research on related morpholine derivatives indicates significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .

MicroorganismMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Case Studies

Several studies have highlighted the applications of this compound:

  • Cancer Research : A study demonstrated its efficacy as a c-Met kinase inhibitor, showing promising results in inhibiting tumor growth in vitro .
  • Antimicrobial Studies : Related compounds have been tested against various bacterial strains, exhibiting low MIC values, indicating strong antibacterial potential .
  • Enzyme Mechanism Studies : The compound has been utilized to elucidate enzyme mechanisms, providing insights into its role as a biochemical probe .

Mechanism of Action

The mechanism of action of benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s morpholine ring structure allows it to bind to enzymes and receptors, modulating their activity. The hydroxymethyl and carboxylate groups enhance its binding affinity, making it a potent modulator of biological pathways.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate and analogous morpholine derivatives:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2R-hydroxymethyl, 4-benzyl ester C₁₃H₁₇NO₄ 251.28 Chiral intermediate; potential for hydroxylation or deprotection to carboxylic acid .
Benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate 3R-hydroxymethyl, 4-benzyl ester C₁₃H₁₇NO₄ 251.28 Positional isomer of the target; differing stereochemistry may alter reactivity .
Benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate 6-oxo, 2R- and 3S-phenyl substituents, 4-benzyl ester C₂₄H₂₁NO₄ 387.43 Enhanced steric hindrance; potential use in asymmetric catalysis .
4-Benzylmorpholine-2-carboxylic acid hydrochloride 4-benzyl, 2-carboxylic acid (HCl salt) C₁₂H₁₆ClNO₃ 265.72 Ionic form improves solubility; pharmaceutical applications (e.g., prodrugs) .
Benzyl 4-(2-chloroacetyl)morpholine-2-carboxylate 4-chloroacetyl, 2-benzyl ester C₁₄H₁₆ClNO₄ 297.73 Reactive chloroacetyl group enables nucleophilic substitution reactions .
(R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid 5-oxo, 4-benzyl, 3-carboxylic acid C₁₂H₁₃NO₄ 235.24 Oxo group enhances hydrogen-bonding capacity; potential enzyme inhibitor .

Detailed Analysis of Structural and Functional Differences

Positional Isomerism and Stereochemistry

  • The target compound’s 2R-hydroxymethyl group contrasts with the 3R-hydroxymethyl isomer (CAS: 441717-93-7) . Positional isomerism impacts hydrogen-bonding interactions and substrate recognition in enzymatic systems. For example, the 2R configuration may favor binding to chiral receptors over the 3R variant.

Substituent Effects on Reactivity

  • The 6-oxo-2,3-diphenyl derivative (CAS: 981238) introduces steric bulk and electron-withdrawing effects, reducing nucleophilicity at the morpholine nitrogen compared to the hydroxymethylated target compound. This makes the diphenyl derivative more suited for catalytic roles in asymmetric synthesis.
  • The chloroacetyl substituent in benzyl 4-(2-chloroacetyl)morpholine-2-carboxylate (CAS: 939411-97-9) provides a reactive site for alkylation or cross-coupling, unlike the hydroxymethyl group in the target compound.

Functional Group Transformations

  • The benzyl ester in the target compound can be hydrolyzed to a carboxylic acid, whereas the hydrochloride salt of 4-benzylmorpholine-2-carboxylic acid (CAS: 2776352) is already ionized, enhancing its solubility for aqueous-phase reactions.

Pharmacological Potential

  • The difluoromethoxy-sulfonyl derivative (PDB ligand MO9) demonstrates the structural complexity required for high-affinity enzyme inhibition, a feature absent in the simpler hydroxymethyl target. However, the target’s hydroxymethyl group may serve as a precursor for prodrug activation .

Biological Activity

Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Compound Overview

This compound is part of the morpholine family, characterized by a morpholine ring substituted with a hydroxymethyl group and a benzyl group. Its structure allows for various chemical modifications that can enhance its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Morpholine Ring : This can be achieved through the reaction of diethanolamine with formaldehyde.
  • Introduction of the Hydroxymethyl Group : Hydroxymethylation is performed using formaldehyde in the presence of a base.
  • Benzylation : The benzyl group is introduced via nucleophilic substitution using benzyl chloride.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on various mammalian cell lines. For instance, studies on related hydroxymethyl compounds have shown their ability to inhibit topoisomerase II, which is crucial for DNA replication and repair . This inhibition leads to reduced cell proliferation, making these compounds potential candidates for cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, affecting signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Regulation : The compound may influence gene expression related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of morpholine derivatives:

  • Topoisomerase Inhibition : A study demonstrated that hydroxymethyl derivatives effectively inhibited topoisomerase II, leading to marked antiproliferative effects in mammalian cells .
  • Photochemotherapy Potential : Compounds similar to this compound have been explored for use in photochemotherapy due to their ability to induce cellular stress responses upon light activation .
  • Antifungal Activity : Research has indicated that certain derivatives exhibit antifungal properties by disrupting cellular antioxidant systems in pathogenic fungi .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of topoisomerase II
Receptor ModulationInteraction with cell surface receptors
Gene ExpressionRegulation of apoptosis-related genes
Antifungal PropertiesDisruption of antioxidant systems

Q & A

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS and identify breakdown products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at 25–300°C. Correlate with DSC data to identify phase transitions .

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